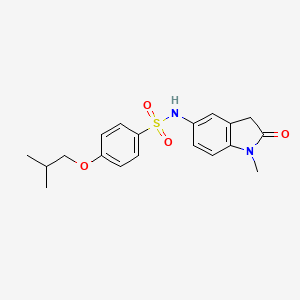

4-isobutoxi-N-(1-metil-2-oxoindolin-5-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway modulations would depend on the specific biological activity being modulated.

Result of Action

Given the range of biological activities associated with indole derivatives, the effects could potentially include modulation of cellular processes related to inflammation, viral replication, cancer cell proliferation, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Análisis Bioquímico

Biochemical Properties

The compound interacts with multiple receptors, showing high affinity

Cellular Effects

Indole derivatives have been reported to show notable cytotoxicity toward various human cancer cell lines .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an alkylation reaction using isobutyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the indole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

N-(1-methoxyindol-3-yl)methyl-N’-(4-trifluoromethylphenyl)thiourea: Another indole derivative with potential therapeutic applications.

Uniqueness

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential anticancer activity set it apart from other indole derivatives .

Actividad Biológica

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. The compound has shown significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The observed MIC values indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings from related compounds in the literature .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | 5.46 | 0.78 | 7.23 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

The selectivity index indicates that the compound has comparable anti-inflammatory efficacy to standard drugs like celecoxib, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

Emerging research has indicated that sulfonamide derivatives may possess anticancer properties. In vitro studies have shown that 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The biological activity of 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be attributed to specific structural features:

- Isobutoxy Group : Enhances lipophilicity and aids in cellular permeability.

- Indolinone Moiety : Contributes to receptor binding affinity and biological activity.

- Benzenesulfonamide Core : Essential for interaction with target enzymes like COX.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Indole Derivatives : A study reported that derivatives with indole cores exhibited high affinity for cannabinoid receptors, which may suggest similar mechanisms for compounds containing indolinone structures .

- Antimicrobial Evaluations : Research demonstrated that modifications on the sulfonamide group significantly impacted antimicrobial potency, emphasizing the importance of structural optimization .

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)20-15-4-9-18-14(10-15)11-19(22)21(18)3/h4-10,13,20H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHIMDJGQUZVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.